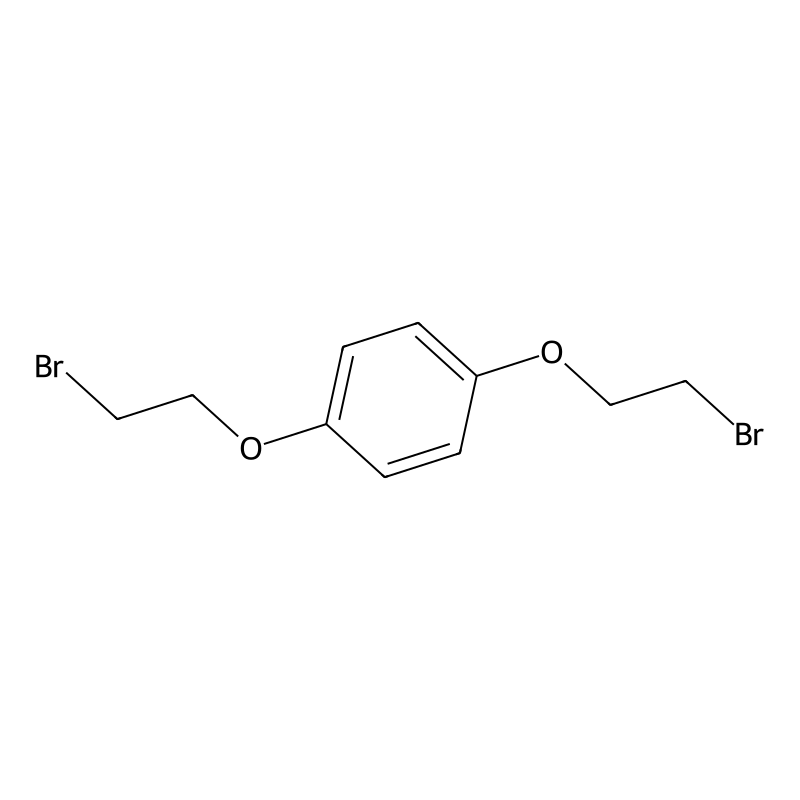

1,4-Bis(2-bromoethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications

Based on the compound's structure and functional groups, here are some potential areas for scientific research, although these are not confirmed applications:

- Organic Synthesis: The bromoethoxy groups on the benzene ring suggest potential use as a building block in organic synthesis. The bromo groups can participate in various substitution reactions, allowing for the attachment of different functional groups.

- Material Science: The aromatic core and bromoethoxy groups might be of interest for material science research. The bromo groups could potentially be involved in cross-linking reactions, contributing to the formation of polymers or other materials.

1,4-Bis(2-bromoethoxy)benzene is a chemical compound characterized by its aromatic structure and two bromoethoxy substituents. Its molecular formula is CHBr, with a molecular weight of 292.01 g/mol. This compound appears as off-white crystals and has a melting point of 72-73 °C . The presence of bromine atoms in the structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

There is no current information available on the mechanism of action of 1,4-Bis(2-bromoethoxy)benzene.

Due to the limited information on this compound, it is advisable to handle it with caution assuming potential hazards. The presence of bromine atoms suggests potential irritation or corrosive properties. Organic compounds with similar structures can be flammable. Without specific data, it is difficult to assess the exact level of risk.

General Safety Practices

- Wear gloves, eye protection, and protective clothing when handling the compound.

- Ensure proper ventilation when working with the compound.

- If available, consult a Safety Data Sheet (SDS) for specific handling and disposal procedures.

- Nucleophilic Substitution: The bromo groups can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions: It can undergo reactions such as Suzuki or Heck coupling, where it reacts with organometallic compounds to form biaryl compounds.

- Formation of Pillararenes: This compound can co-condense with other aromatic compounds to form functionalized pillararenes, which are significant in supramolecular chemistry .

The synthesis of 1,4-bis(2-bromoethoxy)benzene typically involves the bromination of a precursor compound. A common method involves:

- Starting Material: 1,4-bis(2-hydroxyethoxy)benzene is used as the precursor.

- Reagents: Carbon tetrabromide and triphenylphosphine are utilized in dry acetonitrile.

- Procedure: The precursor is cooled and stirred while carbon tetrabromide is added slowly, leading to the formation of the desired product through a substitution reaction. The product is then purified by recrystallization from methanol .

1,4-Bis(2-bromoethoxy)benzene finds applications in various fields:

- Material Science: Used in the synthesis of polymers and advanced materials.

- Organic Synthesis: Acts as an intermediate for producing more complex organic molecules.

- Supramolecular Chemistry: Involved in creating functionalized pillararenes that have potential applications in drug delivery and sensing technologies .

Interaction studies involving 1,4-bis(2-bromoethoxy)benzene focus on its ability to form complexes with various substrates. For example, its interaction with quaternary ammonium salts has been investigated, revealing insights into its binding properties and potential applications in host-guest chemistry.

Several compounds share structural similarities with 1,4-bis(2-bromoethoxy)benzene. Here are some notable examples:

Uniqueness

1,4-Bis(2-bromoethoxy)benzene is unique due to its dual bromoethoxy substituents that enhance its reactivity compared to simpler dibromobenzenes. Its ability to participate in complexation and polymerization reactions makes it particularly valuable in materials science and organic synthesis.

The development of 1,4-bis(2-bromoethoxy)benzene is intrinsically linked to the broader evolution of hydroquinone chemistry and aromatic ether synthesis. The foundational work in this area traces back to 1820, when French chemists Pelletier and Caventou first obtained hydroquinone through the dry distillation of quinic acid. This early discovery of hydroquinone, the parent compound used in synthesizing 1,4-bis(2-bromoethoxy)benzene, established the groundwork for subsequent developments in para-disubstituted benzene derivatives.

The systematic exploration of hydroquinone derivatives gained momentum throughout the nineteenth and twentieth centuries, as researchers recognized the unique reactivity patterns afforded by the para-diphenol structure. The development of reliable etherification methods allowed chemists to introduce various functional groups at the hydroxyl positions, leading to the creation of increasingly sophisticated derivatives. The specific synthesis of 1,4-bis(2-bromoethoxy)benzene emerged from the need to create bifunctional building blocks that could serve as versatile intermediates in polymer chemistry and macrocyclic synthesis.

The compound's significance in synthetic chemistry became particularly pronounced with the advent of supramolecular chemistry in the late twentieth century. Researchers recognized that the strategic placement of bromine atoms in ethoxy chains provided excellent leaving groups for nucleophilic substitution reactions, while maintaining sufficient structural integrity for complex molecular assembly processes. This recognition led to its adoption as a key precursor in the synthesis of pillararenes, a class of macrocyclic hosts that was first reported in 2008.

The evolution of synthetic methodologies for preparing 1,4-bis(2-bromoethoxy)benzene has been driven by the increasing demand for high-purity building blocks in advanced materials research. Early synthetic approaches often suffered from low yields and difficult purification procedures, prompting the development of more efficient protocols that could provide the compound in sufficient quantities for large-scale applications.

Nomenclature and Chemical Identification

The systematic nomenclature of 1,4-bis(2-bromoethoxy)benzene follows the principles established by the International Union of Pure and Applied Chemistry for aromatic ether compounds. The name explicitly identifies the benzene core ring, the para-positioning of the substituents (1,4-), and the specific nature of the bromoethoxy groups attached at these positions. This naming convention provides unambiguous identification of the compound's structure and connectivity.

Table 1: Chemical Identification Parameters for 1,4-Bis(2-bromoethoxy)benzene

The compound is known by several alternative names in the chemical literature, reflecting different naming conventions and historical usage patterns. Common synonyms include 1,4-bis(bromoethoxy)benzene, 1,4-di(2-bromoethoxy)benzene, and benzene,1,4-bis(2-bromoethoxy)-. These variations primarily reflect differences in formatting and punctuation rather than fundamental structural differences.

The Chemical Abstracts Service registry number 5471-84-1 serves as the definitive identifier for this compound in chemical databases and regulatory documents. This unique numerical identifier ensures precise identification across different naming systems and languages, facilitating international communication and commerce. The molecular formula C₁₀H₁₂Br₂O₂ indicates the presence of ten carbon atoms, twelve hydrogen atoms, two bromine atoms, and two oxygen atoms, providing a concise summary of the compound's elemental composition.

The International Chemical Identifier system provides additional layers of structural specification through its hierarchical encoding system. The InChI string InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 captures the complete connectivity information, while the InChIKey ATALLSGKFZVRKF-UHFFFAOYSA-N provides a fixed-length hash representation suitable for database applications.

Structural Characterization and Classification

1,4-Bis(2-bromoethoxy)benzene belongs to the class of aromatic ethers characterized by a central benzene ring bearing two identical substituents in the para position. The molecular architecture features a planar aromatic core with two flexible ethoxy chains extending from opposite sides of the ring. Each ethoxy chain terminates with a bromine atom, creating a bifunctional molecule capable of participating in diverse chemical transformations.

Table 2: Physical Properties of 1,4-Bis(2-bromoethoxy)benzene

The structural analysis reveals that the compound possesses C₂ᵥ symmetry, with a two-fold rotation axis perpendicular to the benzene ring passing through the para-positions. This symmetry element significantly simplifies the compound's spectroscopic analysis and contributes to its favorable crystallization properties. The ethoxy linkers provide sufficient flexibility to accommodate various conformational arrangements while maintaining the reactive bromine functionalities in accessible positions.

X-ray crystallographic studies of related compounds suggest that 1,4-bis(2-bromoethoxy)benzene adopts an extended conformation in the solid state, with the ethoxy chains oriented to minimize steric interactions. The carbon-oxygen bond lengths in the ethoxy groups are consistent with typical aromatic ether linkages, while the carbon-bromine bonds exhibit the characteristic length of approximately 1.94 Ångströms.

The compound's classification as a dibromoalkyl aromatic ether places it within a specialized subset of organobrominated compounds that exhibit unique reactivity patterns. The presence of both aromatic and aliphatic components provides multiple sites for chemical modification, while the symmetric substitution pattern ensures predictable reaction outcomes. This structural arrangement makes the compound particularly valuable for applications requiring precise control over molecular geometry and reactivity.

Significance in Synthetic Organic Chemistry

The synthetic utility of 1,4-bis(2-bromoethoxy)benzene stems from its dual functionality as both a rigid aromatic spacer and a source of reactive bromine atoms. The compound serves as a crucial building block in the construction of macrocyclic structures, particularly in the synthesis of pillararenes, which represent a significant advancement in host-guest chemistry. These macrocyclic hosts, consisting of hydroquinone units linked at the para-position, have gained considerable attention for their applications in sensing, material synthesis, and biomedicine.

Research findings demonstrate that 1,4-bis(2-bromoethoxy)benzene participates effectively in co-condensation reactions with other aromatic compounds to generate complex pillararene structures. Studies have shown that the reaction of this compound with 1,4-dimethoxybenzene under appropriate conditions can yield eight possible constitutional isomers of brominated-functionalized pillararenes. These products exhibit distinct melting points, nuclear magnetic resonance spectra, crystal structures, binding constants, and stacking patterns in the solid state, highlighting the compound's versatility in generating structurally diverse materials.

The compound's significance extends beyond pillararene synthesis to encompass broader applications in supramolecular chemistry and materials science. The strategically positioned bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of various functional groups through well-established synthetic protocols. This reactivity pattern has been exploited in the preparation of liquid-crystalline materials and advanced polymeric structures.

Recent developments in synthetic methodology have focused on optimizing the efficiency of reactions involving 1,4-bis(2-bromoethoxy)benzene. The synthesis of the compound itself has been refined through improved procedures that utilize hydroquinone and 1,2-dibromoethane under carefully controlled conditions. These protocols typically employ anhydrous potassium carbonate as a base in acetone solvent, with reaction times extending to 24 hours at elevated temperatures to ensure complete conversion.

The compound's role in constitutional isomer synthesis represents a particularly important application area. The ability to generate multiple regioisomers from a single starting material provides chemists with access to diverse structural motifs that would otherwise require separate synthetic routes. This efficiency consideration has made 1,4-bis(2-bromoethoxy)benzene an increasingly valuable intermediate in both academic research and industrial applications focused on advanced materials development.